2,6-Difluoro-4-(trifluoromethyl)pyridine

Overview

Description

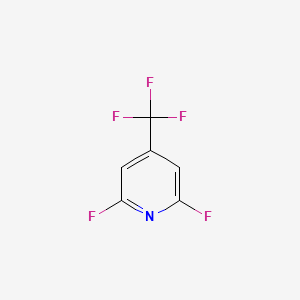

2,6-Difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and strong electron-withdrawing effects, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of active agrochemical and pharmaceutical ingredients . The specific targets can vary depending on the final compound synthesized.

Mode of Action

It’s known to act as a reactant in the preparation of aminopyridines through amination reactions . It can also serve as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives play a key role in the agrochemical and pharmaceutical industries . They are thought to influence biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

Similar compounds are known to have significant effects in the protection of crops from pests . In the pharmaceutical industry, several trifluoromethylpyridine derivatives have been granted market approval, and many candidates are currently undergoing clinical trials .

Action Environment

Also, precautionary measures against static discharges are recommended, indicating that certain environmental conditions could potentially affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with a fluorinating agent such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This process yields a mixture of fluorinated pyridines, including this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

- 2,3-Difluoro-4-(trifluoromethyl)pyridine

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine

Uniqueness

2,6-Difluoro-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which confer distinct electronic properties. Compared to its analogs, this compound exhibits higher thermal stability and reactivity in nucleophilic substitution reactions, making it particularly useful in the synthesis of complex molecules .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical properties, including high thermal stability and strong electron-withdrawing effects due to the presence of fluorine atoms. These characteristics make it a compound of interest in various scientific fields, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's structure features two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position on the pyridine ring. This configuration influences its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups can exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

A study focusing on fluorinated 7-aryl-2-pyridyl derivatives demonstrated that similar compounds exhibited significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The highest activity was attributed to specific structural modifications that enhanced interaction with cellular targets .

Antibacterial and Antifungal Properties

Research into trifluoromethylpyridine derivatives revealed promising antibacterial and antifungal activities. A series of compounds were synthesized and tested against different bacterial strains, showing effective inhibition at varying concentrations. For example, one study reported antibacterial activities measured in terms of Minimum Inhibitory Concentration (MIC) values across several derivatives .

| Compound | MIC (mg/L) | Activity |

|---|---|---|

| E1 | 40 ± 1.2 | Moderate |

| E2 | 26 ± 0.3 | Effective |

| F1 | 41 ± 1.9 | Moderate |

| F3 | 47 ± 3.5 | High |

This table summarizes the antibacterial activity of selected derivatives, highlighting their effectiveness against specific pathogens.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to interact with enzymes critical for cell proliferation and survival, such as succinate dehydrogenase (SDH) .

- Cell Membrane Disruption : Some studies suggest that fluorinated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Targeting Specific Pathways : The presence of electron-withdrawing groups like trifluoromethyl can enhance binding affinity to specific biological targets involved in disease pathways.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of biological activity for pyridine derivatives:

- Synthesis and Evaluation : A study synthesized a series of trifluoromethylpyridine amide derivatives containing sulfur moieties and evaluated their antibacterial activities. Results indicated that certain modifications significantly enhanced their efficacy .

- Antiproliferative Activity : The antiproliferative effects of fluorinated pyridines were assessed against various cancer cell lines, revealing that structural variations could lead to substantial differences in activity levels .

- Molecular Docking Studies : Docking simulations have been employed to predict binding interactions between these compounds and target proteins, providing insights into their potential mechanisms of action .

Properties

IUPAC Name |

2,6-difluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARXFSMGFLTPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378824-94-2 | |

| Record name | 2,6-difluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.